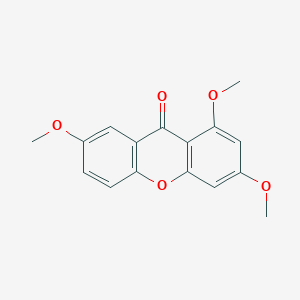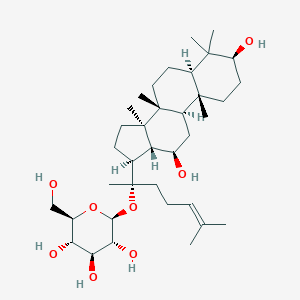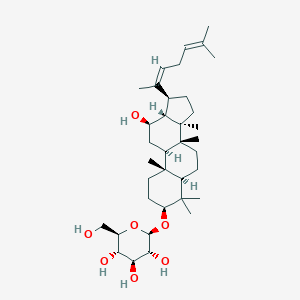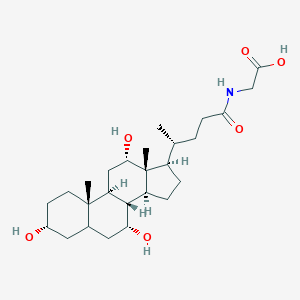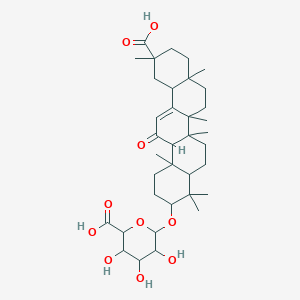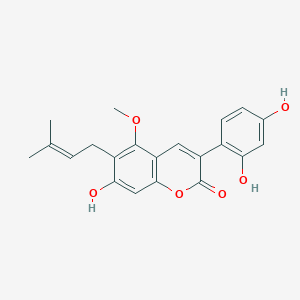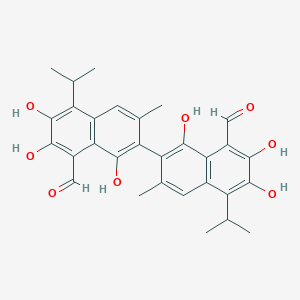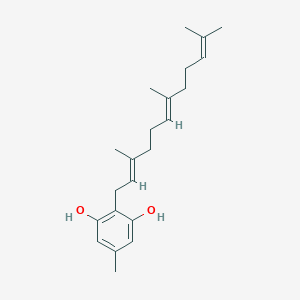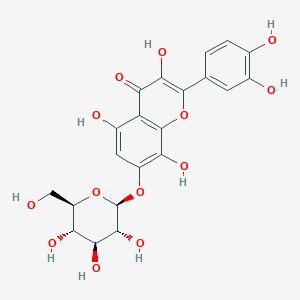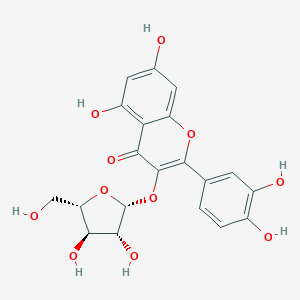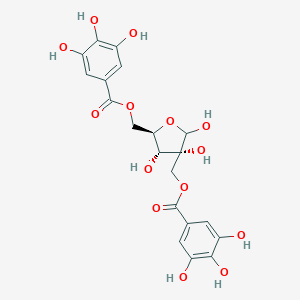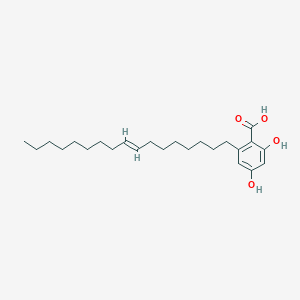
D8'-Merulinic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D8-Merulinic acid A is a natural product that belongs to the merulin family of compounds. It was first isolated from the marine fungus Aspergillus sp. in 2010 and has attracted attention due to its potential biological activities.
Applications De Recherche Scientifique
Antibiotic Properties
Δ8'-Merulinic acid A, along with its related compounds merulinic acids B and C, has been identified as a new antibiotic isolated from Merulis tremellosus and Phlebia radiata. These compounds are derivatives of β-resorcylic and salicylic acid and exhibit potent antibacterial properties. They inhibit a variety of bacteria but are not active against fungi. In studies, RNA, DNA, and protein synthesis in Bacillus brevis and Ehrlich carcinoma ascites cells were inhibited shortly after the addition of these antibiotics. Additionally, these compounds can cause hemolysis of human erythrocytes at certain concentrations (Giannetti, Steglieh, 1978).
Effects on Biomembranes
Merulinic acid's impact on biomembranes has been a subject of study. It exhibits strong haemolytic activity against sheep erythrocytes and can induce lysis of erythrocytes. Its effects are inhibited by the presence of divalent cations, and at low concentrations, it can protect cells against lysis in hypoosmotic solutions. Merulinic acid has been observed to increase the permeability of liposomal vesicles, indicating its potential role in membrane disruption or modification. This activity is influenced by the composition of the lipid bilayer of the membranes (Stasiuk, Jaromin, Kozubek, 2004).
Biological Molecule Interaction
In the context of understanding the interactions between biological molecules and polymers, merulinic acid has been used as a reference compound. Studies have focused on how peptides, serving as models for biological molecules, interact with polymers, including those similar to merulinic acid. These interactions are key to understanding and manipulating biological molecule-polymer interactions, which are crucial in various applications like biosensing, biomedical materials, and antifouling coatings (Lin, Guo, Guo, Chen, 2020).
Propriétés
Numéro CAS |
69506-65-6 |
|---|---|
Nom du produit |
D8'-Merulinic acid A |
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-[(E)-heptadec-8-enyl]-4,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25)19-22(26)23(20)24(27)28/h9-10,18-19,25-26H,2-8,11-17H2,1H3,(H,27,28)/b10-9+ |
Clé InChI |
IXDZSQUQSCLSSD-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
melting_point |
116-117°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



